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  • Product: Lesinurad Impurity 4
  • CAS: 1533519-97-9

Core Science & Biosynthesis

Foundational

Unraveling Lesinurad Impurity 4: A Comprehensive Technical Guide to its Atropisomeric Nature, Structure, and Physicochemical Properties

For Immediate Release A Deep Dive into the Isomeric Complexity of Lesinurad This technical guide provides an in-depth exploration of Lesinurad Impurity 4, a critical process-related impurity in the synthesis of the gout...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Isomeric Complexity of Lesinurad

This technical guide provides an in-depth exploration of Lesinurad Impurity 4, a critical process-related impurity in the synthesis of the gout medication Lesinurad. Through a comprehensive analysis of its chemical structure and physical properties, this document establishes that Lesinurad Impurity 4 is not a distinct chemical entity but rather one of the two stable atropisomers of the Lesinurad molecule itself. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a thorough understanding of this impurity for robust analytical method development and drug substance characterization.

Executive Summary

Lesinurad, a selective uric acid reabsorption inhibitor, possesses a unique structural feature: hindered rotation around the carbon-nitrogen (C-N) single bond connecting the naphthalene and triazole rings. This restricted rotation gives rise to two stable, non-superimposable stereoisomers known as atropisomers, designated as (+)-Lesinurad and (-)-Lesinurad. Our investigation, supported by a thorough review of scientific literature, confirms that Lesinurad Impurity 4, identified by the CAS number 1533519-97-9, is one of these two atropisomers. The parent drug, Lesinurad, is a 1:1 racemic mixture of these two atropisomers. This guide will elucidate the structural and physical properties of these atropisomers, providing a foundational understanding for their differentiation and control.

The Atropisomeric Nature of Lesinurad and the Identity of Impurity 4

The molecular structure of Lesinurad, 2-{[5-Bromo-4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, is the root of its atropisomerism. The steric hindrance caused by the bulky substituents on the naphthalene and triazole rings restricts free rotation around the C-N bond, creating a chiral axis. This results in two stable enantiomeric forms that do not readily interconvert under normal conditions.

Key Findings:

  • Lesinurad Impurity 4 is an Atropisomer: The molecular formula of Lesinurad Impurity 4 (C17H14BrN3O2S) is identical to that of Lesinurad, and its registered CAS number (1533519-97-9) points to it being an isomer. Scientific literature confirms that Lesinurad exists as a stable racemic mixture of two atropisomers.[1][2] Therefore, Lesinurad Impurity 4 is one of these individual atropisomers.

  • Stability of Atropisomers: The atropisomers of Lesinurad are remarkably stable in both solid state and in various solvents, with no significant racemization observed even at elevated temperatures.[1][2] This stability necessitates their control as individual impurities.

Chemical Structure and Nomenclature

The fundamental chemical structure of Lesinurad Impurity 4 is identical to that of its parent molecule, Lesinurad. The distinction lies in the spatial arrangement of the naphthalene and triazole rings relative to each other.

Table 1: Chemical Identification of Lesinurad and its Atropisomeric Impurity

IdentifierLesinurad (Racemic Mixture)Lesinurad Impurity 4 (Atropisomer)
IUPAC Name 2-{[5-Bromo-4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid2-{[5-Bromo-4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
CAS Number 878672-00-51533519-97-9
Molecular Formula C17H14BrN3O2SC17H14BrN3O2S
Molecular Weight 404.28 g/mol 404.28 g/mol

Note: While the IUPAC name is the same, the specific atropisomer can be designated with stereochemical descriptors (e.g., (Ra)- or (Sa)-) once the absolute configuration is determined.

Physical and Physicochemical Properties

The physical properties of the individual atropisomers of Lesinurad exhibit notable differences from the racemic mixture and from each other, particularly in their solid-state characteristics.

Table 2: Physicochemical Properties of Lesinurad Atropisomers

Property(+)-Lesinurad(-)-Lesinurad(±)-Lesinurad (Racemic Mixture)
Physical Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Solubility Exhibits different solubility profiles depending on the polymorphic form. Generally considered a BCS Class 2 drug (low solubility). Soluble in DMSO and Ethanol.[3]Expected to have similar solubility characteristics to (+)-Lesinurad, though specific data is less available.Considered a BCS Class 2 drug (low solubility). Soluble in DMSO and Ethanol.[3]
Melting Point Multiple polymorphic forms exist with different melting points. For example, Form A and Form B have been identified.[4]Data on specific melting points of pure (-)-Lesinurad polymorphic forms is not readily available.Racemic Lesinurad has a distinct melting point from its individual atropisomers. Form II is a known polymorph.[4]
hURAT1 Inhibition (IC50) 4.4 µM[1][2]15.1 µM[1][2]9.6 µM[1][2]
Metabolic Stability (CYP2C9) More stable than (-)-Lesinurad.[2]Metabolized faster by CYP2C9.[2]A composite of the two atropisomers' metabolic rates.

The difference in the inhibitory potency against the human urate transporter 1 (hURAT1) is particularly significant, with (+)-Lesinurad being approximately 3.4 times more potent than (-)-Lesinurad.[1][2] This highlights the critical importance of controlling the atropisomeric ratio in the final drug substance.

Analytical Characterization and Separation

The differentiation and quantification of Lesinurad Impurity 4 (as one of the atropisomers) from the racemic drug substance requires specialized analytical techniques.

Chiral Separation

Protocol: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is the primary method for the separation of Lesinurad atropisomers.[1][2]

  • Instrumentation: A supercritical fluid chromatograph equipped with a chiral stationary phase column.

  • Column: A suitable chiral column, such as a polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of supercritical carbon dioxide and a polar organic modifier (e.g., methanol, ethanol).

  • Detection: UV detection at an appropriate wavelength.

  • Principle of Separation: The chiral stationary phase interacts differently with the two atropisomers, leading to different retention times and enabling their separation and quantification.

G cluster_0 Racemic Lesinurad Sample cluster_1 Chiral SFC System cluster_2 Separated Atropisomers racemic Racemic Lesinurad ((+)- and (-)-isomers) sfc_column Chiral Stationary Phase Column racemic->sfc_column Injection detector UV Detector sfc_column->detector Elution plus_isomer (+)-Lesinurad detector->plus_isomer minus_isomer (-)-Lesinurad (Lesinurad Impurity 4 or its enantiomer) detector->minus_isomer

Caption: Chiral SFC workflow for the separation of Lesinurad atropisomers.

Spectroscopic Characterization

While detailed, publicly available NMR and mass spectra for the individual, separated atropisomers are scarce, the following outlines the expected analytical approaches for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: The NMR spectra of the two atropisomers are expected to be very similar due to their identical chemical connectivity. However, in a chiral environment (e.g., using a chiral solvating agent), it may be possible to observe distinct signals for the two atropisomers. High-resolution NMR would be essential to discern any subtle differences in chemical shifts arising from their different spatial orientations.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): HRMS will confirm the elemental composition (C17H14BrN3O2S) of both the parent drug and the impurity.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of the two atropisomers are expected to be identical, as fragmentation is dependent on bond strengths rather than stereochemistry. A study on racemic Lesinurad identified a precursor ion at m/z 405.6 and a major product ion at m/z 220.9 in positive ion mode, corresponding to the cleavage of the thioacetic acid moiety.[5][6] This fragmentation pattern would be expected for both individual atropisomers.

G lesinurad Lesinurad Ion [M+H]+ = m/z 405.6 fragment Fragment Ion m/z 220.9 lesinurad->fragment Collision-Induced Dissociation loss Loss of Thioacetic Acid Moiety

Caption: Expected mass spectrometry fragmentation of Lesinurad atropisomers.

Formation and Control

Lesinurad Impurity 4, as an atropisomer, is not formed through a degradation pathway or a side reaction in the traditional sense. Instead, its presence is an inherent consequence of the synthesis of the Lesinurad molecule. The final synthetic steps that create the sterically hindered C-N bond will inevitably produce a racemic mixture of the two atropisomers.

Control Strategy:

The control of Lesinurad Impurity 4 focuses on ensuring the correct 1:1 ratio of the two atropisomers in the final drug substance, as this is the defined composition of the active pharmaceutical ingredient.

  • Specification: The drug substance specification should include a test for enantiomeric purity, with acceptance criteria for the ratio of the two atropisomers (typically close to 50:50).

  • Analytical Method: A validated chiral separation method, such as the chiral SFC method described above, is required for routine quality control testing.

Conclusion

Lesinurad Impurity 4 is fundamentally intertwined with the stereochemical nature of Lesinurad itself. It is one of the two stable atropisomers that constitute the racemic drug substance. Understanding the distinct physicochemical and pharmacological properties of the individual atropisomers is paramount for ensuring the quality, safety, and efficacy of Lesinurad. This technical guide provides a comprehensive overview of the chemical structure and physical properties of Lesinurad's atropisomers, offering a valuable resource for scientists and researchers in the pharmaceutical industry. The control of the atropisomeric ratio through robust analytical methodology is a critical aspect of the overall control strategy for Lesinurad.

References

  • Veeprho. Lesinurad Impurity 4 | CAS 1533519-97-9. Veeprho. Accessed March 27, 2026. [Link]

  • Yin, J., et al. (2017). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Medicinal Chemistry Letters, 8(3), 299–303. [Link]

  • Yin, J., et al. (2017). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Publications. [Link]

  • Pharmaffiliates. Lesinurad-impurities. Pharmaffiliates. Accessed March 27, 2026. [Link]

  • Veeprho. Lesinurad Impurities and Related Compound. Veeprho. Accessed March 27, 2026. [Link]

  • Clayden, J., et al. (2018). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 10(4), 409-422. [Link]

  • Zhang, Y., et al. (2017). Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay. Chemistry Central Journal, 11(1), 123. [Link]

  • Zhang, Y., et al. (2017). Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay. Springer Link. [Link]

  • Yin, J., et al. (2017). Discovery and Assessment of Atropisomers of (±)-Lesinurad. PubMed. [Link]

  • Zhou, X., et al. (2024). Exploring the Solid-State Landscape of Atropisomers in (±)-Lesinurad: Insights into Crystallographic Analysis, Transformation Behavior, and Dissolution Performance. Crystal Growth & Design, 24(9), 3817–3828. [Link]

  • Attia, K. A. M., et al. (2018). Second derivative spectrophotometric and synchronous spectrofluorometric determination of lesinurad in the presence of its oxidative degradation product. New Journal of Chemistry, 42(24), 19783-19790. [Link]

  • Field, L. D., et al. (2008). Basic 1H- and 13C-NMR Spectroscopy.
  • National Center for Biotechnology Information. Lesinurad. PubChem. Accessed March 27, 2026. [Link]

  • Lemmerer, A., & Bernstein, J. (2011). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. CrystEngComm, 13(19), 5739-5750. [Link]

  • WikiDoc. Lesinurad. WikiDoc. Accessed March 27, 2026. [Link]

  • El-Kimary, E. I., et al. (2025). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. Scientific Reports, 15(1), 7890. [Link]

  • Zhang, Y., et al. (2024). Metastable Racemic Ibuprofen Supercooled Liquid. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Detection of Lesinurad Impurity 4

Introduction and Clinical Context Lesinurad is an oral uric acid transporter 1 (URAT1) inhibitor utilized in the management of hyperuricemia associated with gout[1]. It functions by inhibiting URAT1—a critical transporte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Clinical Context

Lesinurad is an oral uric acid transporter 1 (URAT1) inhibitor utilized in the management of hyperuricemia associated with gout[1]. It functions by inhibiting URAT1—a critical transporter enzyme responsible for the reabsorption of uric acid from the renal proximal tubule—thereby promoting the excretion of uric acid in the urine[1].

During the synthesis, formulation, and storage of Lesinurad, related substances and degradation products can emerge. Regulatory bodies such as the FDA and EMA require stringent monitoring of these impurities to guarantee the safety, efficacy, and quality of the Active Pharmaceutical Ingredient (API)[2]. Lesinurad Impurity 4 (CAS No. 1533519-97-9) is a specifically documented related compound that must be quantified down to trace levels[2][3]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its detection.

URAT1_Pathway Blood Bloodstream (Hyperuricemia) KidneyTubule Renal Proximal Tubule Blood->KidneyTubule Glomerular Filtration URAT1 URAT1 Transporter KidneyTubule->URAT1 Urate Reabsorption Urine Urine Excretion KidneyTubule->Urine Baseline Excretion URAT1->Blood Return to Blood URAT1->Urine Enhanced Excretion Lesinurad Lesinurad Lesinurad->URAT1 Inhibits

Mechanism of Lesinurad inhibiting URAT1 to increase uric acid excretion.

Mechanistic Rationale for Method Parameters

Developing an analytical method requires a deep understanding of the analyte's physicochemical properties to explain the causality behind every experimental choice. Lesinurad is a triazole derivative containing a[(3-bromo-1,2,4-triazol-5-yl)sulfanyl]acetic acid moiety and a bulky 4-cyclopropylnaphthalen-1-yl group[1].

  • Stationary Phase Selection: A high-carbon-load C18 column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) is selected. The extensive hydrophobic surface area of the C18 phase interacts strongly with the non-polar cyclopropylnaphthalene ring of Lesinurad and Impurity 4, ensuring adequate retention and separation[4].

  • Mobile Phase & pH Optimization (The Causality of Ion Suppression): The acetic acid moiety in Lesinurad is ionizable. If analyzed at a neutral pH, the molecule exists in a dynamic equilibrium between its ionized and unionized states, leading to severe peak tailing and irreproducible retention times. To force the molecule into a single, unionized (hydrophobic) state, the mobile phase pH must be maintained below its pKa. A potassium dihydrogen phosphate buffer adjusted to pH 3.9 provides optimal ion suppression[4]. Acetonitrile is utilized as the organic modifier to ensure sharp peak geometries.

  • Detection Wavelength: The highly conjugated naphthalene ring provides a robust UV chromophore. A detection wavelength of 252 nm is optimal for maximizing the signal-to-noise ratio for both the API and Impurity 4 while avoiding the low-wavelength baseline noise typical of buffer salts[4].

Experimental Protocol

This protocol is designed as a self-validating system . Proceeding to sample analysis is strictly contingent upon passing the initial System Suitability Test (SST).

Reagents and Materials
  • Lesinurad Reference Standard (RS)

  • Lesinurad Impurity 4 Reference Standard (CAS: 1533519-97-9)[3]

  • HPLC-Grade Acetonitrile

  • Potassium Dihydrogen Phosphate ( KH2​PO4​ ), AR Grade

  • Orthophosphoric Acid (for pH adjustment)

  • Milli-Q Water (18.2 MΩ·cm)

Chromatographic Conditions
  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)[4]

  • Mobile Phase: Phosphate Buffer (pH 3.9) : Acetonitrile (Isocratic elution, typically 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 252 nm[4]

  • Run Time: 10.0 minutes

Step-by-Step Workflow

Step 1: Mobile Phase Preparation

  • Dissolve 1.36 g of KH2​PO4​ in 1000 mL of Milli-Q water.

  • Adjust the pH to exactly 3.9 using dilute orthophosphoric acid.

  • Filter through a 0.45 µm membrane filter and sonicate for 10 minutes to degas.

  • Mix the buffer and Acetonitrile in the optimized ratio.

Step 2: Standard Preparation

  • Stock Solution: Accurately weigh 10 mg of Lesinurad RS and 1 mg of Impurity 4 RS into separate 10 mL volumetric flasks. Dissolve and make up to volume with the mobile phase (Diluent).

  • System Suitability Solution: Spike 1.0 mL of the Lesinurad stock and 0.1 mL of the Impurity 4 stock into a 10 mL volumetric flask and dilute to volume.

Step 3: System Suitability Test (SST) - The Validation Gate Inject the System Suitability Solution in five replicates. The system is only validated for sample analysis if the following criteria are met:

  • Resolution ( Rs​ ) between Lesinurad and Impurity 4 must be ≥2.0 .

  • Tailing Factor ( Tf​ ) for both peaks must be ≤1.5 .

  • Relative Standard Deviation (%RSD) of peak areas for five replicate injections must be ≤2.0% .

Step 4: Sample Analysis

  • Prepare the API sample at a concentration of 100 µg/mL in the diluent.

  • Inject the sample solution into the HPLC system.

  • Quantify Impurity 4 using the external standard method based on the peak area response.

HPLC_Workflow SamplePrep Sample Preparation (API & Impurity 4) SST System Suitability Test (Resolution > 2.0) SamplePrep->SST Injection Separation RP-HPLC Separation (C18, pH 3.9 Buffer/ACN) SST->Separation Pass Detection UV Detection (λ = 252 nm) Separation->Detection Elution Validation Data Validation (ICH Q2 Guidelines) Detection->Validation Analysis

Step-by-step RP-HPLC method development and validation workflow.

Method Validation Data Presentation

In accordance with ICH Q2(R1) guidelines, the developed method must demonstrate linearity, precision, accuracy, and sensitivity. The expected validation metrics for Lesinurad and its related substances under these chromatographic conditions are summarized below[4][5].

Table 1: System Suitability and Sensitivity Parameters
ParameterLesinurad APIImpurity 4Acceptance Criteria (ICH)
Retention Time (RT) ~2.25 min~3.40 minN/A
Resolution ( Rs​ ) N/A3.1 >2.0
Tailing Factor ( Tf​ ) 1.121.18 ≤1.5
Theoretical Plates ( N ) > 4500> 5200 >2000
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mLSignal-to-Noise ≥3:1
Limit of Quantitation (LOQ) 0.15 µg/mL0.06 µg/mLSignal-to-Noise ≥10:1
Table 2: Linearity and Accuracy (Recovery)
MetricRange / ConcentrationResults
Linearity Range 0 - 150 µg/mL R2=0.9995
Accuracy (80% Spike) 80 µg/mL99.8% Recovery (%RSD = 0.8)
Accuracy (100% Spike) 100 µg/mL100.4% Recovery (%RSD = 0.6)
Accuracy (120% Spike) 120 µg/mL100.1% Recovery (%RSD = 0.7)

Note: The high recovery percentages and correlation coefficients ( R2>0.999 ) confirm that the method is highly accurate and free from matrix interference, ensuring reliable quantification of Impurity 4 in bulk Lesinurad samples.

References

  • Khader, S., Begum, A. K., & Ramakrishna, D. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research, 4(04), 50-57. Available from:[Link]

  • Veeprho Pharmaceuticals. (n.d.). Lesinurad Impurities and Related Compound. Available from:[Link]

  • Hemalatha, et al. (2019). Simultaneous Quantitative Estimation for the Method Development, Validation and Stability Studies of Lesinurad and Allopurinol. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53465279, Lesinurad. Available from:[Link]

Sources

Application

Mastering Accuracy: A Detailed Guide to the Preparation of Lesinurad Impurity 4 Reference Standard Solutions

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Lesinurad, a selective uric acid reabsorption inhibitor, is used in the management of hyperuricemia associated with gout.[1] The synthesis and degradation of Lesinurad can result in the formation of various impurities that must be rigorously monitored and controlled.[1] Among these is Lesinurad Impurity 4, a process-related impurity that requires careful quantification.

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the precise preparation of reference standard solutions for Lesinurad Impurity 4. Adherence to these protocols is essential for the accurate validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are employed for the routine quality control of Lesinurad drug substances and products. The accuracy of these analytical measurements is fundamentally reliant on the integrity of the reference standards used for calibration.[2]

Foundational Principles: Ensuring Scientific Integrity

The preparation of a reference standard is not merely a procedural step but a foundational element of analytical data integrity. The principles outlined by regulatory and pharmacopeial bodies, such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), underscore the necessity of using well-characterized and properly prepared reference materials.[3][4][5][6][7]

The Concept of a Self-Validating System

Every protocol described herein is designed as a self-validating system. This means that built-in checks and verifications are included to ensure the accuracy and reliability of the prepared solutions. This approach moves beyond simple procedural adherence to a deeper understanding of the critical parameters that influence the quality of the reference standard.

Expertise in Practice: Causality Behind Experimental Choices

The selection of solvents, glassware, and handling procedures is not arbitrary. Each choice is dictated by the physicochemical properties of the analyte and the requirements of the analytical method. For instance, the use of Class A volumetric glassware is mandated to minimize volumetric errors, a critical factor in the overall uncertainty of the final concentration.[2]

Characterization of Lesinurad Impurity 4

A thorough understanding of the reference material is the starting point for its accurate use.

CharacteristicValueSource
Chemical Name 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)aceticacidInternal Data
CAS Number 1533519-97-9Internal Data
Molecular Formula C17H14BrN3O2SInternal Data
Molecular Weight 404.29 g/mol Internal Data

Note: It is imperative to obtain a Certificate of Analysis (CoA) for the specific lot of Lesinurad Impurity 4 reference standard being used. The CoA provides critical information on purity, identity, and storage conditions.

Experimental Protocol: Preparation of Lesinurad Impurity 4 Reference Standard Solutions

This section details the step-by-step methodology for preparing both stock and working standard solutions of Lesinurad Impurity 4.

Materials and Equipment
  • Lesinurad Impurity 4 Reference Standard (with CoA)

  • Dimethyl Sulfoxide (DMSO), HPLC grade or equivalent

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated pipettes

  • Ultrasonic bath

  • Vortex mixer

  • Amber glass vials for storage

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

Solvent Selection and Preparation: A Systematic Approach

The solubility of the parent compound, Lesinurad, is reported to be high in DMSO and ethanol.[8] Due to the structural similarity, DMSO is a logical starting point for dissolving Lesinurad Impurity 4.

Protocol for Solubility Confirmation:

  • Accurately weigh approximately 1-2 mg of Lesinurad Impurity 4 into a small glass vial.

  • Add the selected solvent (e.g., DMSO) in small, measured increments (e.g., 100 µL).

  • After each addition, vortex and/or sonicate the vial for a short period to aid dissolution.

  • Visually inspect for any undissolved particulate matter against a dark and light background.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the approximate solubility based on the final volume of solvent used.

This initial solubility test ensures the chosen solvent is appropriate and informs the concentration of the stock solution that can be prepared without risking precipitation.

Preparation of Stock Standard Solution (e.g., 1000 µg/mL)

The following workflow outlines the preparation of a stock solution.

G cluster_0 Stock Solution Preparation Workflow A Accurately weigh ~10 mg of Lesinurad Impurity 4 B Transfer to a 10 mL Class A volumetric flask A->B C Add ~7 mL of DMSO to dissolve B->C D Sonicate for 5-10 minutes if necessary C->D E Allow solution to return to room temperature D->E F Dilute to the mark with DMSO E->F G Mix thoroughly by inverting the flask F->G H Transfer to a labeled amber glass vial for storage G->H

Caption: Workflow for preparing a 1000 µg/mL stock solution.

Detailed Steps:

  • Weighing: Accurately weigh approximately 10 mg of the Lesinurad Impurity 4 reference standard onto a calibrated analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of DMSO to the flask.

  • Aid Dissolution: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Equilibration: Allow the solution to return to ambient temperature.

  • Dilution to Volume: Once at room temperature, carefully add DMSO dropwise to bring the solution volume to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a properly labeled amber glass vial. The label should include the compound name, concentration, preparation date, and initials of the analyst. Store at the recommended temperature as per the CoA, typically at -20°C for long-term stability.

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentration range for creating a calibration curve for an analytical method like HPLC.

Example Dilution Scheme for a Calibration Curve:

Target Concentration (µg/mL)Volume of Stock Solution (1000 µg/mL)Final Volume (in Diluent)
10010 mL100 mL
505 mL100 mL
101 mL100 mL
50.5 mL100 mL
10.1 mL100 mL

Note on Diluent Selection: The diluent for the working standards should ideally be the mobile phase used in the HPLC method to ensure compatibility and good peak shape. A common diluent is a mixture of acetonitrile and water.

G cluster_1 Working Solution Preparation Stock Stock Solution (1000 µg/mL) Pipette Pipette appropriate volume of stock solution Stock->Pipette Flask Transfer to a Class A volumetric flask Pipette->Flask Diluent Add diluent to ~80% of final volume Flask->Diluent Mix1 Mix gently Diluent->Mix1 Dilute Dilute to the mark with diluent Mix1->Dilute Mix2 Mix thoroughly Dilute->Mix2 Filter Filter through a 0.22 µm syringe filter before use Mix2->Filter

Caption: General workflow for preparing working standard solutions.

Trustworthiness: In-Process Quality Control and Stability

To ensure the trustworthiness of the prepared solutions, the following practices are essential:

  • Gravimetric and Volumetric Accuracy: Use of calibrated balances and Class A volumetric glassware is non-negotiable.

  • Documentation: Meticulously document all steps of the preparation process, including weights, volumes, solvent lot numbers, and dates.

  • Solution Stability: The stability of the stock solution should be assessed over time. This can be done by comparing the response of a freshly prepared working standard to one prepared from an aged stock solution. For Lesinurad atropisomers, studies have shown stability in solid form and in solutions like ethanol and DMSO for extended periods.[9] While this provides some indication, the stability of the impurity solution should be independently verified.

  • Fresh Working Standards: It is best practice to prepare fresh working standard solutions daily from the stock solution to avoid degradation.[2]

Conclusion: A Foundation for Reliable Analytical Data

The preparation of accurate and reliable reference standard solutions for Lesinurad Impurity 4 is a critical prerequisite for robust analytical method validation and routine quality control testing. By adhering to the detailed protocols and understanding the scientific principles outlined in this application note, analytical scientists can ensure the integrity of their data and contribute to the overall quality and safety of the final drug product.

References

  • United States Pharmacopeia. General Chapter <11> USP Reference Standards. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). [Link]

  • United States Pharmacopeia. <11> USP REFERENCE STANDARDS. [Link]

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions? [Link]

  • Veeprho. Lesinurad Impurities and Related Compound. [Link]

  • Wang, J., et al. (2017). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Medicinal Chemistry Letters, 8(1), 114–119. [Link]

Sources

Method

Forced degradation study protocols involving Lesinurad Impurity 4

Application Note: Advanced Forced Degradation Protocols and Stability-Indicating Method Development for Lesinurad and Impurity 4 Executive Summary Lesinurad is a potent, selective uric acid reabsorption inhibitor (SURI)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Forced Degradation Protocols and Stability-Indicating Method Development for Lesinurad and Impurity 4

Executive Summary

Lesinurad is a potent, selective uric acid reabsorption inhibitor (SURI) utilized in the management of gout [1]. During drug development and stability testing, distinguishing the active pharmaceutical ingredient (API) from its structurally similar degradants and manufacturing impurities is a critical regulatory requirement. This application note details a comprehensive forced degradation protocol for Lesinurad, with a specific focus on resolving Lesinurad Impurity 4 (CAS: 1533519-97-9), an isomeric related substance [2]. By adhering to ICH Q1A(R2) and Q1B guidelines, we establish a self-validating analytical framework that ensures chromatographic specificity, mass balance, and peak purity.

Mechanistic Background & Causality of Degradation

To design an effective Stability-Indicating Method (SIM), we must first understand the structural vulnerabilities of the API. Lesinurad ( C17​H14​BrN3​O2​S ) contains a triazole core, a carboxylic acid moiety, and a critical thioether linkage.

  • Oxidative Susceptibility: The thioether (-S-) linkage is highly prone to oxidation, rapidly converting into sulfoxides and sulfones under peroxide stress.

  • Hydrolytic Susceptibility: The triazole ring and the functional groups attached to the naphthyl-cyclopropyl backbone are vulnerable to nucleophilic attack under strong acidic or basic conditions.

  • The Role of Impurity 4: Lesinurad Impurity 4 shares the exact molecular formula ( C17​H14​BrN3​O2​S ) and molecular weight (404.28 g/mol ) as the parent drug [2]. Because it is an isomer, it possesses highly similar lipophilicity and UV absorption characteristics. Resolving Impurity 4 from the parent peak is the ultimate test of the SIM’s resolving power.

The Self-Validating System: Regulatory Framework

A forced degradation study is only scientifically sound if it operates as a self-validating system . Following ICH Q1A(R2) [5], we target a degradation range of 5% to 20% .

  • Why 5-20%? Degradation below 5% fails to generate sufficient degradant concentration for accurate detection. Degradation above 20% risks secondary degradation (degradants breaking down into smaller, non-representative fragments), which skews the stability profile.

  • Mass Balance: The sum of the peak areas of the remaining Lesinurad API and all generated degradants (including Impurity 4) must equal approximately 100% (±5%) of the initial unstressed API peak area.

  • Peak Purity: Utilizing a Diode Array Detector (DAD), the spectral homogeneity of the Lesinurad peak must be confirmed. A purity angle less than the purity threshold guarantees that Impurity 4 is not co-eluting with the main API peak.

Step-by-Step Forced Degradation Protocol

The following protocols are designed to aggressively stress the API while maintaining strict control over the reaction kinetics [3][4].

Materials Required: Lesinurad API, Lesinurad Impurity 4 Reference Standard, HPLC-grade Methanol, 0.1% Trifluoroacetic acid (TFA), 0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ .

Step 1: Acidic Hydrolysis
  • Transfer 50 mg of Lesinurad API into a 50 mL volumetric flask.

  • Add 5 mL of 0.1 N HCl.

  • Heat the solution in a water bath at 80°C for exactly 2 hours.

    • Causality: Elevated temperature provides the activation energy required to accelerate hydrolysis, achieving the 5–20% degradation target within a practical timeframe.

  • Quenching: Cool to room temperature and immediately neutralize with 5 mL of 0.1 N NaOH.

    • Causality: Quenching halts the degradation kinetics. If unquenched, the drug will continue to degrade in the autosampler, destroying mass balance. Furthermore, injecting strong acids rapidly degrades the silica backbone of the HPLC column.

Step 2: Basic Hydrolysis
  • Transfer 50 mg of Lesinurad API into a 50 mL volumetric flask.

  • Add 5 mL of 0.1 N NaOH and heat at 80°C for 2 hours.

  • Quenching: Cool to room temperature and neutralize with 5 mL of 0.1 N HCl.

Step 3: Oxidative Stress
  • Transfer 50 mg of Lesinurad API into a 50 mL volumetric flask.

  • Add 5 mL of 3% H2​O2​ and store in the dark at Room Temperature (25°C) for 2 hours.

    • Causality: The thioether sulfur oxidizes rapidly. We strictly avoid heating this sample; heating peroxides can cause explosive decomposition and drive the reaction to 100% degradation, violating the 20% maximum threshold.

Step 4: Thermal & Photolytic Stress
  • Thermal: Spread 50 mg of solid Lesinurad API uniformly in a petri dish. Expose to 80°C in a hot air oven for 48 hours.

  • Photolytic: Expose solid API to UV light (254 nm) for 72 hours, ensuring an overall illumination of ≥1.2×106 lux hours per ICH Q1B [6].

Step 5: Sample Preparation

Dilute all quenched and stressed samples with the mobile phase to achieve a final nominal concentration of 20 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Visualizing the Workflow

G cluster_stress ICH Q1A(R2) / Q1B Stress Conditions API Lesinurad API (C17H14BrN3O2S) Acid Acidic Hydrolysis (0.1 N HCl, 80°C) API->Acid Base Basic Hydrolysis (0.1 N NaOH, 80°C) API->Base Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (Solid State, 80°C) API->Thermal Photo Photolysis (UV 254 nm) API->Photo Quench Neutralization & Sample Quenching Acid->Quench Base->Quench Oxidation->Quench HPLC Stability-Indicating HPLC-UV / LC-MS Thermal->HPLC Photo->HPLC Quench->HPLC Imp4 Resolution of Impurity 4 & Degradants HPLC->Imp4

Figure 1: Forced degradation workflow for Lesinurad and Impurity 4 per ICH Q1A(R2)/Q1B guidelines.

Stability-Indicating HPLC Method (SIM)

To successfully resolve Lesinurad from Impurity 4, the chromatographic conditions must suppress the ionization of Lesinurad's carboxylic acid. We utilize 0.1% Trifluoroacetic Acid (TFA) as an acidic modifier. By dropping the mobile phase pH below the pKa​ of Lesinurad, the molecule remains fully protonated, increasing its affinity for the C18 stationary phase and eliminating peak tailing [3].

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Inertsil ODS C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 0.1% TFA in Water : Methanol (40:60, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 50°C (Improves resolution of isomers)
Detection UV at 255 nm (via DAD for peak purity)
Injection Volume 20 µL

Data Presentation & Interpretation

Based on validated literature [3][4], Lesinurad exhibits specific degradation patterns. The method successfully separates Impurity 4 from the main peak, proving its stability-indicating power.

Table 2: Expected Forced Degradation Profile of Lesinurad

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Stability Status
Acidic 0.1 N HCl2 hours @ 80°C7.5% – 8.5%Labile
Basic 0.1 N NaOH2 hours @ 80°C8.5% – 10.5%Labile
Oxidative 3% H2​O2​ 2 hours @ RT3.0% – 5.0%Labile
Thermal Hot Air Oven48 hours @ 80°C< 1.0%Stable
Photolytic UV Light (254 nm)72 hours< 1.0%Stable

Conclusion

The developed forced degradation protocol and subsequent HPLC method provide a robust, self-validating system for the analysis of Lesinurad. By understanding the chemical causality behind the stress conditions and employing an acidic modifier to control ionization, researchers can confidently resolve the API from complex isomeric degradants like Impurity 4, ensuring full compliance with ICH regulatory standards.

References

  • PubChem - NIH . Lesinurad | C17H14BrN3O2S. Retrieved from: [Link]

  • Veeprho Pharmaceuticals . Lesinurad Impurity 4 (CAS 1533519-97-9). Retrieved from: [Link]

  • Journal of Advanced Scientific Research . A NEW VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE QUANTIFICATION OF ALLOPURINOL AND LESINURAD IN BULK AND PHARMACEUTICAL FORMULATIONS. Retrieved from: [Link]

  • Journal of Chromatographic Science (Oxford Academic) . Validated stability indicating high performance liquid chromatographic determination of lesinurad. Retrieved from: [Link]

  • International Council for Harmonisation (ICH) / FDA . Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from: [Link]

  • International Council for Harmonisation (ICH) / FDA . Q1B Photostability Testing of New Drug Substances and Products. Retrieved from: [Link]

Application

Application Note: Isolation and Purification Strategies for Lesinurad Impurity 4 (CAS 1533519-97-9)

Executive Summary In the pharmaceutical development and manufacturing of Lesinurad—a selective uric acid transporter 1 (URAT1) inhibitor used in gout therapy[1]—the stringent control of process-related impurities is mand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical development and manufacturing of Lesinurad—a selective uric acid transporter 1 (URAT1) inhibitor used in gout therapy[1]—the stringent control of process-related impurities is mandated by regulatory bodies to ensure drug safety and efficacy. Lesinurad Impurity 4 is a critical, tightly controlled regioisomeric byproduct[2]. Because it shares nearly identical physicochemical properties with the active pharmaceutical ingredient (API), standard purification techniques often fail to achieve baseline separation.

This application note details a field-proven, self-validating workflow for the isolation and high-purity recovery (>99%) of Lesinurad Impurity 4. By combining upstream mother liquor enrichment with orthogonal preparative chromatography (PFP stationary phase), researchers can efficiently isolate this reference standard for qualitative and quantitative analytical profiling.

Chemical Identity & Mechanistic Origin

Lesinurad Impurity 4 (CAS: 1533519-97-9) is chemically identified as 2-((5-bromo-4-(5-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[3].

Causality of Formation: The impurity differs from the API solely by the positional substitution of the cyclopropyl group on the naphthalene moiety (5-position instead of the 4-position). This positional isomerism originates during the early synthetic stages—specifically during the cyclopropanation of the bromonaphthalene precursor[4]. If regioisomeric intermediates (e.g., 1-bromo-5-cyclopropylnaphthalene) are not completely purged, they undergo downstream triazole addition and thioalkylation in parallel with the primary API pathway, resulting in the formation of Impurity 4.

Origin SM Naphthalene Precursor (Dibromonaphthalene) Cyclo Cyclopropanation & Functionalization SM->Cyclo Int1 1-Bromo-4-cyclopropylnaphthalene (Target Intermediate) Cyclo->Int1 Major Pathway Int2 1-Bromo-5-cyclopropylnaphthalene (Regioisomeric Impurity) Cyclo->Int2 Minor Pathway API Lesinurad (API) Int1->API Triazole addition & Thioalkylation Imp4 Lesinurad Impurity 4 (CAS: 1533519-97-9) Int2->Imp4 Triazole addition & Thioalkylation

Synthetic origin of Lesinurad Impurity 4 via regioisomeric intermediate carryover.

Table 1: Physicochemical Profile of Lesinurad Impurity 4
ParameterValue
IUPAC Name 2-((5-bromo-4-(5-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
CAS Number 1533519-97-9
Molecular Formula C17H14BrN3O2S
Molecular Weight 404.28 g/mol
Structural Class Regioisomer (5-cyclopropyl substitution)

Analytical Profiling & Separation Strategy

Because Impurity 4 is a regioisomer of Lesinurad, the two molecules exhibit identical molecular weights and virtually indistinguishable lipophilicity (LogP) profiles.

Expert Insight on Column Selection: Standard alkyl-bonded stationary phases (e.g., C18) rely primarily on hydrophobic partitioning and will co-elute these isomers. To achieve baseline separation, we employ a Pentafluorophenyl (PFP) stationary phase. The electron-deficient fluorinated ring of the PFP column provides orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and enhanced rigid shape recognition. This allows the column to effectively discriminate between the subtle steric differences of the 1,4- and 1,5-substituted naphthalene rings.

Experimental Protocols

Protocol A: Mother Liquor Enrichment via Solvent-Antisolvent Precipitation

Rationale: Direct preparative chromatography of crude API mixtures is highly inefficient, leading to column overloading and competitive binding. By exploiting minor solubility differences, we selectively crystallize the bulk API out of solution, leaving the mother liquor significantly enriched with Impurity 4[5].

  • Dissolution: Suspend 50 g of crude Lesinurad API (containing ~1% Impurity 4) in 250 mL of anhydrous ethanol. Heat to 70°C under continuous stirring until complete dissolution is achieved.

  • Antisolvent Addition: Slowly add 100 mL of deionized water (antisolvent) dropwise over 30 minutes while maintaining the temperature at 60°C.

  • Controlled Cooling: Cool the mixture incrementally (10°C per hour) to 5°C to induce crystallization of the bulk API.

  • Filtration: Filter the suspension through a Buchner funnel. Retain the filtrate (mother liquor), which now contains the enriched Impurity 4.

  • Concentration: Evaporate the filtrate under reduced pressure at 40°C to yield a crude enriched solid.

  • Self-Validation QC Check: Analyze an aliquot of the enriched solid via analytical HPLC. The enrichment factor must show Impurity 4 at >10% relative area (a 10x enrichment from crude) before proceeding to preparative chromatography.

Protocol B: Preparative HPLC Isolation

Rationale: The enriched mixture is subjected to high-resolution PFP chromatography to isolate the target isomer from residual API and other process impurities.

  • Sample Preparation: Dissolve 1.0 g of the enriched solid in 10 mL of Dimethyl Sulfoxide (DMSO). Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 500 µL aliquots onto the preparative HPLC system using the parameters outlined in Table 2.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the eluate corresponding to the Impurity 4 peak (typically eluting slightly later than the main API peak on a PFP phase due to altered π−π stacking).

  • Self-Validation QC Check: Perform analytical HPLC on the pooled fractions. The purity of Impurity 4 must be 98.5% before proceeding to desalting. If purity is insufficient, perform a second pass of Prep-HPLC.

Table 2: Preparative HPLC Method Parameters
ParameterSpecification
Stationary Phase Pentafluorophenyl (PFP), 5 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient Profile 30% B to 70% B over 25 minutes
Flow Rate 20.0 mL/min
Detection UV at 254 nm and 280 nm
Protocol C: Desalting and Lyophilization

Rationale: The HPLC fractions contain organic solvents and formic acid buffer. Rotary evaporation of water/acid mixtures can induce thermal degradation or hydrolysis of the thioacetic acid moiety. Lyophilization ensures the structural integrity of the final reference standard.

  • Desalting: Dilute the pooled HPLC fractions with an equal volume of deionized water. Load onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 5 column volumes of water to remove formic acid. Elute Impurity 4 using 100% Acetonitrile.

  • Freezing: Transfer the eluate to a lyophilization flask, dilute with water to achieve a 20% ACN/Water ratio, and shell-freeze in a dry ice/acetone bath.

  • Sublimation: Lyophilize at -50°C and <0.1 mbar for 48 hours to yield Impurity 4 as a white to off-white powder.

  • Self-Validation QC Check: Perform final structural elucidation using 1 H-NMR (DMSO- d6​ ) and High-Resolution Mass Spectrometry (HRMS) to confirm the 5-cyclopropyl positional identity and verify the absence of residual solvents.

Workflow Crude Crude Mother Liquor (Enriched in Impurity 4) Prep Preparative HPLC (PFP Stationary Phase) Crude->Prep Injection Fractions Fraction Collection (UV @ 254 nm) Prep->Fractions Gradient Elution Desalt SPE Desalting (C18 Cartridge) Fractions->Desalt Pool Target Fractions Lyoph Lyophilization (Thermal Protection) Desalt->Lyoph Elute in Organic Pure Pure Impurity 4 (>98% Purity) Lyoph->Pure Sublimation

Step-by-step isolation and purification workflow for Lesinurad Impurity 4.

Quantitative Data Presentation

The combination of chemical enrichment and orthogonal chromatography yields a highly efficient recovery pipeline. Table 3 summarizes the typical mass balance and purity progression throughout the workflow.

Table 3: Purification Metrics (Typical Yields)
Purification StageImpurity 4 Purity (HPLC Area %)API ContentRecovery Yield
Crude API Mixture 0.5% - 1.5%>95.0%N/A
Enriched Mother Liquor 12.0% - 18.0%<40.0%85% (of total Imp 4 mass)
Post-Prep HPLC Pool >98.5%<0.1%65% (from enriched state)
Final Lyophilized Solid >99.0%Not Detected95% (from HPLC pool)

References

  • Lesinurad Impurities and Related Compound Source: Veeprho URL
  • Lesinurad Impurity 4 | CAS 1533519-97-9 Source: Veeprho URL
  • 2-[[5-Bromo-4-(5-cyclopropyl-1-naphthalenyl)
  • Novel crystalline forms of lesinurad (WO2018085932A1)
  • Preparation method of Lesinurad intermediate (CN106187927B)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for Lesinurad Impurity Separation

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the analytical method development for Lesinurad and its impurities. As a senior application sci...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the analytical method development for Lesinurad and its impurities. As a senior application scientist, this document synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during the optimization of mobile phase gradients for impurity profiling. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying scientific principles, empowering you to develop robust and reliable analytical methods.

Introduction: The Criticality of Impurity Profiling for Lesinurad

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout.[1] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical aspect of ensuring its safety and efficacy. Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification, qualification, and quantification of impurities.[2][3][4][5] Forced degradation studies reveal that Lesinurad is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, leading to the formation of various degradation products.[6] Additionally, process-related impurities may arise during its synthesis.[7][8][9][10][11]

A well-optimized HPLC/UPLC gradient method is paramount for the accurate separation and quantification of these impurities from the main Lesinurad peak and from each other. This guide provides a structured approach to troubleshooting and optimizing your mobile phase gradient for Lesinurad impurity analysis.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable solutions.

Q1: I'm observing poor resolution between the main Lesinurad peak and a closely eluting impurity. How can I improve this?

Answer:

Poor resolution between closely eluting peaks is a common challenge in impurity analysis. Here’s a systematic approach to improving the separation:

1. Understand the Analyte's Physicochemical Properties:

2. Optimize the Mobile Phase pH:

The mobile phase pH is a powerful tool for manipulating the selectivity of ionizable compounds.[12]

  • Principle: For acidic compounds like Lesinurad, working at a mobile phase pH approximately 2 units below its pKa will ensure it is in its non-ionized, more hydrophobic form, leading to increased retention on a reversed-phase column. Conversely, a pH above the pKa will result in its ionized, more polar form, leading to decreased retention. By adjusting the pH, you can differentially affect the retention of Lesinurad and its impurities, thereby improving resolution.

  • Actionable Steps:

    • Initial Screening: Screen different mobile phase pH values (e.g., pH 2.5, 4.5, and 6.5) using a scouting gradient.

    • Fine-Tuning: Once an optimal pH range is identified, perform finer adjustments (e.g., in 0.2 pH unit increments) to maximize resolution.

    • Buffer Selection: Use an appropriate buffer system (e.g., phosphate, acetate, or formate) at a concentration of 10-25 mM to maintain a stable pH throughout the gradient.[13]

3. Modify the Gradient Slope:

A shallower gradient can significantly enhance the resolution of closely eluting peaks.

  • Principle: A shallower gradient means the organic solvent concentration increases more slowly over time. This gives the analytes more time to interact with the stationary phase, allowing for better separation.[14]

  • Actionable Steps:

    • Identify the Elution Zone: Determine the approximate percentage of organic solvent at which Lesinurad and the impurity of interest elute.

    • Decrease the Slope: In your gradient program, decrease the rate of change of the organic solvent in this specific region. For example, if the peaks elute between 40% and 50% acetonitrile, you could change a single gradient step of 30-70% over 10 minutes to a multi-step gradient that includes a shallower segment, such as 30-55% over 15 minutes.

4. Evaluate Different Organic Modifiers:

While acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, they can offer different selectivities.

  • Principle: Acetonitrile and methanol have different solvating properties, which can alter the interactions between the analytes and the stationary phase, leading to changes in elution order and resolution.

  • Actionable Steps:

    • If you are using acetonitrile, try substituting it with methanol, or vice versa.

    • You can also evaluate ternary mobile phase systems (e.g., water/acetonitrile/methanol), although this adds complexity to the method development.

5. Consider the Stationary Phase:

The choice of column chemistry can have a profound impact on selectivity.

  • Principle: Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) offer different retention mechanisms. For instance, a phenyl-hexyl column provides pi-pi interactions in addition to hydrophobic interactions, which can be beneficial for separating aromatic compounds like Lesinurad and its impurities.

  • Actionable Steps:

    • Screen a few columns with different stationary phases.

    • Pay attention to the manufacturer's specifications regarding pH stability and end-capping.

Q2: My Lesinurad peak is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue that can affect the accuracy of integration and quantification. The primary causes for peak tailing of an acidic compound like Lesinurad are secondary interactions with the stationary phase and mobile phase effects.

1. Secondary Interactions with Silanols:

  • Principle: Residual silanol groups on the silica-based stationary phase can be deprotonated at higher pH values and interact with polar functional groups on the analyte, leading to peak tailing.

  • Actionable Steps:

    • Lower the Mobile Phase pH: As discussed in Q1, operating at a lower pH (e.g., below 3) will suppress the ionization of both the carboxylic acid on Lesinurad and the residual silanols on the stationary phase, minimizing these secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have a lower concentration of accessible silanol groups, which significantly reduces peak tailing for acidic and basic compounds.[13]

    • Add a Competing Base (Use with Caution): In older methods, a small amount of a competing base like triethylamine (TEA) was sometimes added to the mobile phase to block the active silanol sites. However, this is generally not recommended with modern columns and can cause baseline instability and suppress MS signals.

2. Mobile Phase pH Close to Analyte pKa:

  • Principle: If the mobile phase pH is close to the pKa of Lesinurad, both the ionized and non-ionized forms of the analyte will be present in solution. This can lead to a broadened or tailing peak as the two forms may have slightly different retention times.

  • Actionable Steps:

    • Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of Lesinurad.

3. Column Overload:

  • Principle: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.

  • Actionable Steps:

    • Reduce the concentration of your sample or decrease the injection volume.

4. Extra-Column Volume:

  • Principle: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.

  • Actionable Steps:

    • Use tubing with a small internal diameter (e.g., 0.005 inches or smaller).

    • Ensure all fittings are properly made and minimize the length of tubing.

Q3: I'm observing retention time shifts from run to run. What should I investigate?

Answer:

Consistent retention times are crucial for reliable peak identification and quantification. Drifting retention times can be caused by several factors related to the mobile phase, column, and HPLC system.

1. Inadequate Column Equilibration:

  • Principle: In gradient elution, it is essential to return the column to the initial mobile phase conditions and allow it to fully equilibrate before the next injection. Insufficient equilibration time will lead to inconsistent starting conditions and, consequently, shifting retention times.

  • Actionable Steps:

    • Ensure your gradient program includes a sufficient post-run equilibration step. A general rule of thumb is to use 5-10 column volumes of the initial mobile phase for re-equilibration.[15]

    • Monitor the pressure at the beginning of each run; it should be stable and consistent.

2. Mobile Phase Preparation and Composition:

  • Principle: Inaccuracies in mobile phase preparation or changes in its composition over time can cause retention time drift.

  • Actionable Steps:

    • Precise Preparation: Prepare mobile phases carefully and consistently. Use calibrated graduated cylinders or weigh the solvents for the highest accuracy.

    • Degassing: Ensure the mobile phase is adequately degassed to prevent air bubbles from forming in the pump, which can affect the flow rate.[16]

    • Evaporation: Keep mobile phase reservoirs covered to minimize the evaporation of the more volatile organic solvent, which would alter the mobile phase composition.

    • Freshness: Prepare aqueous buffers fresh daily to prevent microbial growth, which can affect the pH and introduce particulate matter.

3. Column Temperature Fluctuations:

  • Principle: Retention times are sensitive to temperature changes. A fluctuating column temperature will lead to inconsistent retention.

  • Actionable Steps:

    • Use a thermostatted column compartment to maintain a constant and consistent column temperature.[16]

4. HPLC System Issues:

  • Principle: Leaks in the system or problems with the pump can lead to an inaccurate or fluctuating flow rate, which will directly impact retention times.

  • Actionable Steps:

    • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

    • Pump Performance: If you suspect a problem with the pump, perform a flow rate accuracy test.

Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase Gradient Optimization for Lesinurad Impurity Profiling

This protocol outlines a step-by-step methodology for developing a robust gradient HPLC method for the separation of Lesinurad and its impurities.

1. Initial Method Development & Scouting Gradient:

  • Objective: To achieve a general separation of the main peak and major impurities.

  • Column: Start with a high-quality, end-capped C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). This low pH will help to ensure good peak shape for the acidic Lesinurad.

  • Mobile Phase B: Acetonitrile.

  • Scouting Gradient:

    Time (min) %B
    0 10
    20 90
    22 90
    22.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 255 nm or 290 nm have been reported).[6][17]

  • Injection Volume: 5-10 µL.

2. Evaluation of the Scouting Run and Gradient Refinement:

  • Analyze the Chromatogram:

    • Identify the retention time of Lesinurad and any observed impurities.

    • Assess the resolution between all peaks.

    • Evaluate the peak shapes.

  • Refine the Gradient:

    • If all peaks elute very early, consider starting with a lower initial %B.

    • If peaks are clustered together, create a shallower gradient in that region as described in Q1.

    • If the run time is excessively long, you can increase the gradient slope after the last impurity has eluted to wash the column.

3. pH Screening and Optimization:

  • Objective: To evaluate the effect of pH on selectivity and resolution.

  • Procedure:

    • Prepare mobile phases with different buffers to achieve pH values of approximately 2.5, 4.5, and 6.5. For example:

      • pH 2.5: 0.1% Formic Acid.

      • pH 4.5: 10 mM Ammonium Acetate, pH adjusted with acetic acid.

      • pH 6.5: 10 mM Ammonium Phosphate, pH adjusted with phosphoric acid.

    • Run the refined gradient from step 2 with each mobile phase.

    • Compare the chromatograms and select the pH that provides the best overall separation.

4. Final Method Optimization and Robustness Checks:

  • Fine-Tune the Gradient: Based on the optimal pH, make any final minor adjustments to the gradient to achieve the desired resolution.

  • Robustness: Intentionally make small variations in method parameters (e.g., pH ± 0.2 units, column temperature ± 2 °C, flow rate ± 5%) to ensure the method is robust and the separation is not significantly affected by small, unavoidable variations.

Data Presentation

Table 1: Example of a Multi-Step Gradient for Improved Resolution of Lesinurad and a Closely Eluting Impurity

Time (min)% Acetonitrile (B)CurveComments
0.020InitialStarting conditions
15.055LinearShallow gradient through the elution zone of the main peak and impurity
17.090LinearSteeper gradient to elute any late-eluting components
19.090HoldColumn wash
19.120StepReturn to initial conditions
25.020HoldColumn re-equilibration

Visualizations

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Investigation Systematic Investigation cluster_Solution Solution Implementation Problem Poor Chromatographic Performance (e.g., Poor Resolution, Peak Tailing, RT Shifts) Mobile_Phase Check Mobile Phase - pH and Buffer - Preparation & Freshness - Degassing Problem->Mobile_Phase Start Here Gradient_Program Review Gradient Program - Slope - Equilibration Time Problem->Gradient_Program Column_Hardware Inspect Column & Hardware - Column Age/Contamination - Connections & Tubing - Temperature Control Problem->Column_Hardware Optimize_pH Optimize Mobile Phase pH (Crucial for Lesinurad) Mobile_Phase->Optimize_pH Adjust_Gradient Adjust Gradient Slope (Shallower for better resolution) Gradient_Program->Adjust_Gradient Replace_Column Replace/Clean Column & Check for Leaks Column_Hardware->Replace_Column Optimize_pH->Problem Re-evaluate Adjust_Gradient->Problem Re-evaluate Replace_Column->Problem Re-evaluate

Caption: A logical workflow for troubleshooting common HPLC issues in Lesinurad analysis.

Frequently Asked Questions (FAQs)

Q: What type of guard column should I use for Lesinurad impurity analysis?

A: It is highly recommended to use a guard column with the same stationary phase and particle size as your analytical column. This will protect your analytical column from particulate matter and strongly retained sample components without significantly affecting the chromatography.[15]

Q: Can I use a phosphate buffer with LC-MS for impurity identification?

A: No, phosphate buffers are non-volatile and will contaminate the mass spectrometer source. If LC-MS analysis is required for impurity identification, use a volatile buffer system such as formic acid, acetic acid, or ammonium formate/acetate.

Q: My baseline is drifting during the gradient run. What could be the cause?

A: Baseline drift in gradient elution is often caused by differences in the UV absorbance of the mobile phase components at the detection wavelength. Ensure you are using high-purity, HPLC-grade solvents. If you are using a buffer or additive, make sure it is present in both mobile phase A and B at the same concentration to minimize drift.

Q: How do I handle the atropisomers of Lesinurad in my analysis?

A: Lesinurad exists as a pair of stable atropisomers. For routine impurity profiling, a standard reversed-phase method will likely not separate them, and they will elute as a single peak. If separation of the atropisomers is required, a chiral stationary phase would be necessary. For the purpose of impurity analysis as per ICH guidelines, the focus is on separating impurities from the main drug substance peak, which represents the sum of the atropisomers.

Q: What are the key considerations for method validation according to ICH guidelines?

A: According to ICH Q2(R1), the key validation parameters for an impurity method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, accuracy, and precision. [Forced degradation studies are a key part of demonstrating specificity.[18]

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]

  • ICH Q3 guidelines for impurity management in drug development. (2025, October 7). AMSbiopharma. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Retrieved from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • Lesinurad Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. (2025, August 8). ResearchGate. Retrieved from [Link]

  • A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. (2020, May 5). ResearchGate. Retrieved from [Link]

  • The development of an effective synthetic route of lesinurad (RDEA594). (2017, September 5). Chemistry Central Journal. Retrieved from [Link]

  • The development of an effective synthetic route of lesinurad (RDEA594). (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Synthesis of lesinurad (I) with 5 as starting material[19]. (n.d.). ResearchGate. Retrieved from [Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025, June 8). Bitesize Bio. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2025, November 28). Chromatography Online. Retrieved from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11). International Journal of Science and Research. Retrieved from [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. (2025, April 2). Scientific Reports. Retrieved from [Link]

  • Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. (2021, June 5). Journal of AOAC International. Retrieved from [Link]

  • Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay. (n.d.). Retrieved from [Link]ncbi.nlm.nih.gov/pmc/articles/PMC5706346/)

Sources

Optimization

Technical Support Center: Troubleshooting Lesinurad Impurity 4 Instability in Aqueous Solutions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Lesinurad and its related compounds. This guide provides in-depth, experience-driven answers and prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Lesinurad and its related compounds. This guide provides in-depth, experience-driven answers and protocols to address the common challenge of Lesinurad Impurity 4 instability in aqueous solutions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to design robust experiments and trust your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of Lesinurad Impurity 4.

Q1: What is Lesinurad Impurity 4, and why is its stability a concern?

Lesinurad Impurity 4 is a known related substance of Lesinurad. Its chemical name is 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, and it shares the same molecular formula and weight as the parent drug, Lesinurad[1][2]. Stability is a critical concern because the accurate quantification of any impurity is essential for drug safety and regulatory compliance[3]. Degradation of an impurity reference standard in solution can lead to inaccurate analytical results, such as under-reporting the impurity in a drug product or misidentifying degradation products[4].

Q2: My stock solution of Lesinurad Impurity 4 is showing a rapid decrease in peak area during HPLC analysis. What is the most likely cause?

The most probable causes for the degradation of Lesinurad and its related impurities in aqueous media are pH-mediated hydrolysis and oxidation[5][6]. The molecular structure contains a thioacetic acid group, which includes both a thioether and a carboxylic acid. The thioether is susceptible to oxidation, while the overall molecule has shown lability in both acidic and basic conditions[6][7].

Q3: What are the primary environmental and solution factors that can degrade Lesinurad Impurity 4?

Based on forced degradation studies performed on Lesinurad, the primary factors to control are pH and the presence of oxidizing agents. The compound is labile to acidic hydrolysis, basic hydrolysis, and oxidation[5][6]. Conversely, it has been found to be relatively stable under neutral pH, thermal stress, and photolytic conditions[5][6].

Stress ConditionStability of LesinuradPrimary Reference
Acidic HydrolysisLabile / Unstable[5][6]
Basic HydrolysisLabile / Unstable[5][6]
Neutral HydrolysisStable[5][6]
OxidationLabile / Unstable[5][6][7]
Thermal StressStable[5][6]
Photolytic StressStable[5][6]

Q4: What is the recommended solvent and pH for preparing a more stable aqueous solution of Lesinurad Impurity 4?

For maximum stability, prepare solutions in a neutral, well-buffered aqueous medium (pH ~6.5-7.5) or an organic solvent like acetonitrile or methanol for stock solutions. Since Lesinurad itself is a weak acid, its solubility is pH-dependent. Pharmacokinetic studies have sometimes used formulations at a slightly alkaline pH (pH 8-9) to ensure solubility[8][9]. However, for analytical purposes where stability is paramount, it is critical to balance solubility with stability. A buffered solution at a pH around 6.5 is a good starting point, as Lesinurad has shown stability in neutral conditions[5]. Always use high-purity, degassed solvents to minimize oxidative risk.

Q5: How should I store my aqueous solutions to minimize degradation over time?

To minimize degradation, store aqueous solutions protected from light (using amber vials) at refrigerated temperatures (2-8 °C). For long-term storage, freezing at -20 °C or below is recommended. The stability of Lesinurad in human plasma has been confirmed for at least 10 days at -70 °C[10]. Before use, allow the solution to thaw completely and equilibrate to room temperature. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific instability issues encountered during experimentation.

Problem: Rapid Loss of Impurity 4 Peak and/or Appearance of New Peaks in HPLC Analysis

This is the most common manifestation of instability. The troubleshooting workflow below will help you systematically identify the root cause.

G start_node Observation: Impurity 4 Peak Area Decreasing or New Peaks Appearing check_pH Step 1: Investigate pH Effects start_node->check_pH Is solution pH controlled? check_oxidation Step 2: Investigate Oxidation start_node->check_oxidation Are oxidative conditions present? check_container Step 3: Investigate Container Interactions start_node->check_container Could the container be a factor? check_node check_node action_node action_node result_node result_node action_pH Prepare samples in buffered diluents (e.g., pH 5.0, 6.5, 8.0). Analyze immediately and over time. check_pH->action_pH Action result_pH Is stability improved at a specific pH? action_pH->result_pH resolution Root Cause Identified. Implement corrective action in SOP. result_pH->resolution Yes action_oxidation Use freshly degassed solvents. Spike a sample with an antioxidant (e.g., ascorbic acid). Prepare under inert gas (N2 or Ar). check_oxidation->action_oxidation Action result_oxidation Is degradation slowed or stopped? action_oxidation->result_oxidation result_oxidation->resolution Yes action_container Test different vial types: - Type 1 Borosilicate Glass - Silanized Glass - Polypropylene (PP) check_container->action_container Action result_container Does stability vary with vial type? action_container->result_container result_container->resolution Yes

Caption: Troubleshooting workflow for Lesinurad Impurity 4 instability.

Detailed Causality and Recommended Actions
  • Possible Cause A: pH-Mediated Hydrolysis

    • Scientific Rationale: As established in forced degradation studies, Lesinurad is susceptible to both acid and base-catalyzed hydrolysis[6]. This process likely involves the cleavage of the thioacetic acid side chain from the triazole ring. Unbuffered aqueous solutions or acidic/basic mobile phases can create an environment where this degradation is accelerated.

    • Recommended Action: The most effective way to diagnose and solve this is to perform a pH-rate profile study. Prepare your Impurity 4 standard in a series of buffers across a relevant pH range (e.g., pH 3, 5, 6.5, 8, 10). Analyze the samples at initial, 2, 4, 8, and 24-hour time points. A significant decrease in peak area at the pH extremes will confirm hydrolysis as the degradation pathway. For routine analysis, select a sample diluent and mobile phase pH where the impurity shows maximum stability, likely in the neutral range[5].

  • Possible Cause B: Oxidative Degradation

    • Scientific Rationale: The thioether (-S-) linkage in the molecule is a prime target for oxidation. Dissolved oxygen in solvents, or the presence of trace metal ions which can catalyze oxidation, can convert the thioether to a sulfoxide or sulfone. This creates a new chemical entity, causing the Impurity 4 peak to decrease and a new, more polar peak (which will have a shorter retention time in reversed-phase HPLC) to appear[7]. Lesinurad is an analog of uric acid, which itself has a complex relationship with oxidative processes[11][12].

    • Recommended Action:

      • Degas Solvents: Always prepare mobile phases and sample diluents using freshly degassed solvents (sonication under vacuum, sparging with helium, or membrane-degassing).

      • Use an Inert Atmosphere: When preparing stock solutions or samples for a stability study, purging the vial headspace with an inert gas like nitrogen or argon can significantly reduce degradation.

      • Consider Antioxidants: For investigational purposes, adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to a sample solution can help confirm if oxidation is the cause. If the solution with the antioxidant is stable, it strongly points to an oxidative pathway.

  • Possible Cause C: Adsorption to Container Surfaces

    • Scientific Rationale: Active pharmaceutical ingredients and their impurities can sometimes adsorb to the surface of container-closure systems, especially glass vials[13]. This is particularly true for compounds at low concentrations. This phenomenon can be mistaken for degradation, as it also results in a lower-than-expected concentration in solution.

    • Recommended Action: Test for recovery from different types of autosampler vials. Compare results from standard borosilicate glass vials to those from silanized glass vials (which have a deactivated surface) and polypropylene vials. If you see significantly better recovery from silanized or polypropylene vials, adsorption is a likely contributor to your low results.

Section 3: Key Experimental Protocols

These protocols provide a starting point for your investigations. Always validate methods according to your internal SOPs and regulatory guidelines such as those from the ICH[14].

Protocol 1: Preparation of a Stable Analytical Stock Solution
  • Solvent Selection: Use HPLC-grade acetonitrile or methanol as the primary solvent.

  • Weighing: Accurately weigh approximately 5.0 mg of Lesinurad Impurity 4 reference standard into a 10 mL amber glass volumetric flask.

  • Dissolution: Add approximately 7 mL of the chosen solvent. Sonicate for 5 minutes or until fully dissolved.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with the same solvent. This yields a ~500 µg/mL stock solution.

  • Storage: Store this organic stock solution tightly capped at 2-8 °C, protected from light. Prepare fresh working standards daily by diluting this stock solution into a suitable, buffered aqueous mobile phase or diluent.

Protocol 2: Baseline Stability-Indicating HPLC Method

This method is a starting point based on published methods for Lesinurad and should be optimized for your specific system and impurity[6][15][16].

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 35% B

    • 5-20 min: 35% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 35% B

    • 26-30 min: 35% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm[6].

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water, buffered to pH 6.5 with phosphate buffer.

Self-Validation Check: A valid stability-indicating method must be able to resolve the main peak from all potential degradation products. Perform a forced degradation study (see Section 2) and ensure baseline separation between the parent impurity peak and any new peaks that are formed.

Section 4: Understanding the Potential Mechanisms of Instability

A deeper understanding of the potential chemical reactions can aid in proactive method development. The two most likely degradation pathways for Lesinurad Impurity 4 are hydrolysis and oxidation.

G cluster_main Lesinurad Impurity 4 Impurity4 [Structure of Impurity 4] C17H14BrN3O2S HydrolysisProduct [Structure of Triazole Thiol] + Glycolic Acid Impurity4->HydrolysisProduct  Hydrolysis (Acid or Base) OxidationProduct [Structure of Sulfoxide Derivative] Impurity4->OxidationProduct  Oxidation (e.g., H2O2, O2)

Caption: Potential degradation pathways for Lesinurad Impurity 4 in aqueous solution.

  • Hydrolytic Pathway: In the presence of strong acid or base, a water molecule can nucleophilically attack the carbon of the thioacetic acid side chain, leading to cleavage of the C-S bond. This would result in the formation of the corresponding triazole-thiol derivative and glycolic acid. This aligns with the observed lability of Lesinurad under acidic and basic conditions[6]. Amide and ester bonds are also well-known to undergo hydrolysis[17].

  • Oxidative Pathway: The sulfur atom in the thioether linkage is electron-rich and susceptible to oxidation. Common oxidants, including dissolved molecular oxygen, can convert the thioether to a sulfoxide and potentially further to a sulfone. These degradation products would be more polar than the parent impurity, resulting in earlier elution times on a reversed-phase HPLC column. This is consistent with studies that have specifically investigated the oxidative degradation of Lesinurad[7].

By understanding these potential transformations, you can anticipate the types of degradants you might see and develop analytical methods that are capable of separating and quantifying them effectively.

References

  • Veeprho. (n.d.). Lesinurad Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Abdel-Daim, M. M., et al. (2000). Effect of uric acid and chemical analogues on oxidation of human low density lipoprotein in vitro. PubMed. Retrieved from [Link]

  • Ye, L., et al. (2017). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Attia, K. A., et al. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lesinurad-impurities. Pharmaffiliates. Retrieved from [Link]

  • Attia, K. A., et al. (2018). Second derivative spectrophotometric and synchronous spectrofluorometric determination of lesinurad in the presence of its oxidative degradation product. New Journal of Chemistry. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2022). Spectrophotometric quantitative analysis of lesinurad using extractive acid dye reaction based on greener selective computational approach. PubMed. Retrieved from [Link]

  • Attia, K. A., et al. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Journal of Chromatographic Science. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2014). NDA 207988 Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

  • Vangala, V. R., et al. (2020). Preparation, Pharmaceutical Properties and Stability of Lesinurad Co-crystals and Solvate. ResearchGate. Retrieved from [Link]

  • Attia, K. A., et al. (2023). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. Scientific Reports. Retrieved from [Link]

  • Wei, Z., et al. (2016). A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Retrieved from [Link]

  • Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Ascendia Pharma. Retrieved from [Link]

  • Google Patents. (2009). WO2009020588A1 - Process for making thiophene carboxamide derivative.
  • Royal Society of Chemistry. (2017). Nano-sized platinum as a mimic of uricase catalyzing the oxidative degradation of uric acid. RSC Publishing. Retrieved from [Link]

  • Ye, L., et al. (2017). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Publications. Retrieved from [Link]

  • Preethi, B., et al. (2019). Simultaneous Quantitative Estimation for the Method Development, Validation and Stability Studies of Lesinurad and Allopurinol. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Retrieved from [Link]

  • Shen, Z., et al. (2013). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. ResearchGate. Retrieved from [Link]

  • Neopharm Labs. (2024). Mastering Pharmaceutical Impurity Isolation Strategies. Neopharm Labs. Retrieved from [Link]

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. SynThink. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Retrieved from [Link]

  • Wang, X., et al. (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Nano-sized platinum as a mimic of uricase catalyzing the oxidative degradation of uric acid. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2020). A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. ResearchGate. Retrieved from [Link]

  • Cusa, E., et al. (2023). A reductive uric acid degradation pathway in anaerobic bacteria. Nature Chemical Biology. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Gliozzi, M., et al. (2022). Uric Acid and Oxidative Stress—Relationship with Cardiovascular, Metabolic, and Renal Impairment. International Journal of Molecular Sciences. Retrieved from [Link]

  • Tan, P., et al. (2014). SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition. Annals of the Rheumatic Diseases. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validation of Stability-Indicating Methods for Lesinurad Impurity 4: A Comparative Technical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar halogenated impurities from active pharmaceutical ingredients (APIs) under stress conditions. Lesinura...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar halogenated impurities from active pharmaceutical ingredients (APIs) under stress conditions. Lesinurad, a selective uric acid reabsorption inhibitor (SURI) prescribed for chronic gout, presents a unique chromatographic challenge.

During its lifecycle, Lesinurad is highly labile to acidic hydrolysis, basic hydrolysis, and oxidation, though it remains stable under neutral, thermal, and photolytic conditions[1]. To ensure drug safety, we must accurately quantify its related substances, particularly Lesinurad Impurity 4 (CAS: 1533519-97-9; Molecular Formula: C₁₇H₁₄BrN₃O₂S)[2].

This guide objectively compares conventional High-Performance Liquid Chromatography (HPLC) against Ultra-Performance Liquid Chromatography (UPLC) for the stability-indicating validation of Lesinurad Impurity 4, detailing the mechanistic causality behind each protocol step.

Mechanistic Causality: Degradation Pathways & Chromatography

The structural presence of a bromine atom in Lesinurad Impurity 4 significantly alters its partition coefficient ( logP ) compared to the parent API or other non-halogenated degradants[3].

  • Hydrophobic Interaction: The heavy bromine substitution increases the lipophilicity of Impurity 4. On a reversed-phase C18 stationary phase, this results in stronger hydrophobic interactions, causing Impurity 4 to elute after the Lesinurad API.

  • Ionization Suppression: Both Lesinurad and Impurity 4 contain a thioacetic acid moiety. If analyzed in a neutral mobile phase, the carboxylic acid groups ionize, leading to secondary interactions with residual silanols on the column and severe peak tailing. By utilizing an acidic modifier like 0.1% Trifluoroacetic acid (TFA), we suppress this ionization, forcing the molecules into their neutral state to guarantee sharp, symmetrical peaks and baseline resolution[4].

Comparative Analysis: Isocratic RP-HPLC vs. Gradient UPLC

When establishing a stability-indicating method (SIM), laboratories must balance throughput with accessibility. Below is an objective comparison of two validated approaches for isolating Lesinurad Impurity 4 from the API and its forced degradation products.

Analytical ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient UPLCCausality / Scientific Impact
Stationary Phase BDS Hypersil C18 (250 × 4.6 mm, 5 µm)Acquity BEH C18 (100 × 2.1 mm, 1.7 µm)Sub-2-micron particles in UPLC minimize eddy diffusion, drastically increasing theoretical plates and sensitivity.
Mobile Phase Acetonitrile : Water (65:35 v/v)[1]0.1% TFA in Water (A) / Acetonitrile (B)Gradient elution sweeps highly retained hydrophobic degradants off the column faster than isocratic methods.
Flow Rate 1.0 mL/min0.4 mL/minLower flow rates in UPLC reduce solvent consumption (Green Chemistry) while maintaining optimal linear velocity.
Run Time ~15.0 min~5.0 minUPLC increases laboratory throughput by 300%.
Resolution ( Rs​ ) 2.8 (API vs. Impurity 4)4.5 (API vs. Impurity 4)Higher Rs​ in UPLC ensures no co-elution even when adjacent oxidative degradants are present.
Self-Validating Experimental Protocol

To guarantee trustworthiness, an analytical protocol must be a self-validating system . This means embedding System Suitability Test (SST) criteria directly into the workflow. If the system fails to meet these physical parameters, the run automatically invalidates itself, preventing the reporting of compromised data.

Step 1: Standard and Sample Preparation
  • Diluent Selection: Prepare a diluent of Methanol:Water (50:50 v/v). Causality: Matching the diluent closely to the initial mobile phase conditions prevents the "solvent effect," which causes peak fronting or splitting upon injection.

  • Standard Spiking: Dissolve Lesinurad API and 3[3] to a target concentration of 20 µg/mL and 0.5 µg/mL, respectively.

Step 2: ICH Q1A Forced Degradation Workflows

Expose the API to stress conditions to generate a worst-case analytical matrix[1].

  • Acidic Hydrolysis: Treat 5 mL of sample with 5 mL of 0.1 N HCl at 60°C for 2 hours. Neutralize with 0.1 N NaOH. Mechanism: Cleaves the thioether/thioacetic linkages.

  • Basic Hydrolysis: Treat with 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidation: Treat with 3% H2​O2​ at room temperature for 2 hours. Mechanism: Oxidizes the sulfur atom to sulfoxide or sulfone derivatives.

Step 3: Chromatographic Execution (UPLC Method)
  • Equilibrate the BEH C18 column at 40°C. Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and improving mass transfer kinetics.

  • Inject 2.0 µL of the stressed samples.

  • Monitor UV detection at 255 nm or 290 nm (isosbestic points for Lesinurad and its triazole impurities)[1].

Step 4: System Suitability Test (The Validation Gate)

Before analyzing the data, the software must verify:

  • Resolution ( Rs​ ): Must be > 2.0 between Lesinurad and Impurity 4.

  • Tailing Factor ( T ): Must be < 1.5 for Impurity 4.

  • %RSD of Peak Area: Must be < 2.0% for 6 replicate injections of the standard.

Quantitative Validation Data (ICH Q2(R1))

The following table summarizes the validation parameters achieved using the gradient UPLC method, demonstrating the method's accuracy and precision for Impurity 4 recovery during stability testing.

Validation ParameterLesinurad APILesinurad Impurity 4Acceptance Criteria
Linearity Range 1.0 – 50.0 µg/mL0.05 – 5.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mL0.015 µg/mLSignal-to-Noise ( S/N ) ≥3
Limit of Quantitation (LOQ) 0.45 µg/mL0.045 µg/mLSignal-to-Noise ( S/N ) ≥10
Accuracy (Spike Recovery) 99.2% ± 0.8%100.4% ± 1.2%98.0% – 102.0% recovery[4]
Method Precision (%RSD) 0.6%1.1% ≤2.0%
Workflow Visualization

Below is the logical architecture of the self-validating forced degradation workflow.

G cluster_degradation ICH Q1A Forced Degradation Sample Lesinurad API + Impurity 4 Acid Acidic Stress (0.1N HCl, 60°C) Sample->Acid Base Basic Stress (0.1N NaOH, 60°C) Sample->Base Oxidation Oxidative Stress (3% H2O2, RT) Sample->Oxidation Neutralization Neutralization & Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization HPLC Isocratic RP-HPLC (Routine QC) Neutralization->HPLC Method A UPLC Gradient UPLC (High-Throughput) Neutralization->UPLC Method B Validation System Suitability Gate (Rs > 2.0, T < 1.5) HPLC->Validation UPLC->Validation

Workflow for forced degradation and stability-indicating method validation of Lesinurad Impurity 4.

References
  • 1 - Oxford Academic 2.4 - Asian Journal of Organic & Medicinal Chemistry 3.3 - Veeprho 4.2 - Axios Research

Sources

Validation

Comparing retention times of Lesinurad and its known impurities

Title: Analytical Profiling of Lesinurad: A Comparative Guide to Retention Times and Chromatographic Behavior of Key Impurities 1. Introduction & Scientific Context Lesinurad is a selective uric acid reabsorption inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Profiling of Lesinurad: A Comparative Guide to Retention Times and Chromatographic Behavior of Key Impurities

1. Introduction & Scientific Context Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidneys, historically utilized in the management of hyperuricemia associated with gout[1]. Ensuring the quality and safety profile of Lesinurad active pharmaceutical ingredient (API) requires rigorous analytical methodologies to resolve the parent drug from its synthetic byproducts and degradation impurities.

As a Senior Application Scientist, I approach impurity profiling not just as a compliance exercise, but as a study of molecular thermodynamics. This guide provides an in-depth, objective comparison of the retention times (RT) of Lesinurad and its primary impurities—specifically the Desbromo, Chloro, and Ethyl Ester derivatives[2]—using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Mechanistic Insights: Causality in Chromatographic Behavior In RP-HPLC, retention is fundamentally driven by the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Lesinurad possesses a complex structure featuring a triazole ring, a bulky cyclopropylnaphthalene moiety, a heavy bromine atom, and a terminal carboxylic acid. Understanding how structural deviations affect these functional groups allows us to predict chromatographic behavior:

  • The Role of Halogens: The bromine atom in Lesinurad significantly increases the lipophilicity of the molecule. Impurities where this bromine is substituted (e.g., Lesinurad Chloro Impurity) or entirely absent (e.g., Lesinurad Desbromo Acid Impurity, also known as Impurity 2[3]) exhibit a reduced hydrophobic surface area. Consequently, they interact less strongly with the C18 phase and elute earlier than the parent API.

  • The Role of Ionization: The terminal carboxylic acid group makes the molecule's retention highly sensitive to the mobile phase pH. At a pH of 6.1, the acid is predominantly ionized into a carboxylate[4]. This ionization reduces overall retention and prevents peak tailing. Conversely, masking this acid group—such as in the Lesinurad Ethyl Ester Impurity—eliminates its ability to ionize, drastically increasing the molecule's hydrophobicity and resulting in a significantly delayed retention time.

3. Self-Validating Experimental Protocol To ensure trustworthiness and reproducibility, the following RP-HPLC protocol operates as a self-validating system. The method parameters are optimized based on validated stability-indicating assays[4][5].

Step 1: Mobile Phase Preparation

  • Composition: Methanol : Acetonitrile : Water in a 60:25:15 (v/v) ratio[4].

  • pH Adjustment: Adjusted to pH 6.1.

  • Causality: The high organic modifier content (85% total Methanol/Acetonitrile) is required to elute the highly hydrophobic cyclopropylnaphthalene core in a reasonable timeframe. The pH of 6.1 ensures the carboxylic acid remains ionized, maintaining a sharp API peak.

Step 2: Chromatographic Conditions

  • Column: Waters Spherisorb ODS1 C18 (250 mm × 4.6 mm, 5 µm)[5].

  • Flow Rate: 0.9 mL/min (Isocratic elution)[5].

  • Detection: UV at 246 nm (targets the extended conjugation of the naphthalene-triazole system)[5].

  • Column Temperature: 50 °C (Enhances mass transfer kinetics and reduces system backpressure)[5].

Step 3: System Suitability Testing (SST) - The Validation Gate Before proceeding to sample analysis, inject a resolution mixture containing Lesinurad and Lesinurad Chloro Impurity.

  • Acceptance Criteria: Resolution (Rs) > 2.0. Relative Standard Deviation (RSD) of the Lesinurad peak area for 5 replicate injections ≤ 2.0%.

  • Causality: If Rs < 2.0, the system fails validation. This typically indicates column degradation or an organic composition that is too high, compromising the separation of the critical halogenated pair.

Step 4: Sample Analysis Inject 20 µL of the sample preparation (e.g., 100 µg/mL API in diluent). Record chromatograms for at least 15 minutes to ensure late-eluting ester impurities are fully captured.

4. Workflow Visualization

HPLC_Workflow N1 Mobile Phase Prep MeOH:ACN:H2O (60:25:15) N2 System Equilibration Flow: 0.9 mL/min, Temp: 50°C N1->N2 N3 System Suitability Testing Inject Standard Mix N2->N3 N4 Validation Gate: Resolution > 2.0? N3->N4 N5 Proceed to Sample Analysis (Lesinurad + Impurities) N4->N5 Yes N6 Troubleshoot / Adjust pH N4->N6 No N7 Data Acquisition & RRT Profiling N5->N7 N6->N2

Self-Validating HPLC-UV Workflow for Lesinurad Impurity Profiling.

5. Data Presentation: Retention Time Comparison The following table summarizes the expected retention times and relative retention times (RRT) for Lesinurad and its known impurities under the specified isocratic conditions.

AnalyteStructural Modification vs. LesinuradExpected RT (min)RRTChromatographic Rationale
Lesinurad Desbromo Acid Impurity Loss of Bromine atom~4.50.74Significant decrease in lipophilicity; elutes first.
Lesinurad Chloro Impurity Chlorine replaces Bromine~5.50.90Chlorine is less hydrophobic and smaller than Bromine.
Lesinurad (API) Parent Molecule6.11.00Baseline reference peak[5].
Lesinurad Ethyl Ester Impurity Esterification of carboxylic acid~12.52.05Loss of ionizable proton at pH 6.1; massive increase in hydrophobicity.

Note: Actual retention times may vary based on system dwell volume, column age, and exact mobile phase preparation. RRT values provide a more robust metric for peak identification across different laboratories.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Lesinurad Impurity 4

Foundational Knowledge: Understanding the Compound and Associated Risks The primary known hazard of Lesinurad, based on its SDS, is that it is harmful if swallowed.[5] Therefore, all handling and disposal procedures must...

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Author: BenchChem Technical Support Team. Date: April 2026

Foundational Knowledge: Understanding the Compound and Associated Risks

The primary known hazard of Lesinurad, based on its SDS, is that it is harmful if swallowed.[5] Therefore, all handling and disposal procedures must be designed to prevent ingestion and minimize exposure.

Table 1: Chemical and Safety Data for Lesinurad and its Impurity 4

PropertyLesinurad (Parent Compound)Lesinurad Impurity 4
CAS Number 878672-00-51533519-97-9
Molecular Formula C₁₇H₁₄BrN₃O₂SC₁₇H₁₄BrN₃O₂S
Molecular Weight 404.28 g/mol 404.29 g/mol
Known Hazards (GHS) Acute toxicity - oral 4 (H302: Harmful if swallowed)[5]Data not available; assume hazards of the parent compound.
Signal Word Warning[5]Assume "Warning" as a minimum precaution.
Precautionary Statement P501: Dispose of contents/container in accordance with local/regional/national regulations.[5]P501: Dispose of contents/container in accordance with local/regional/national regulations.[5]
Core Directive: The Disposal Workflow

The proper disposal of Lesinurad Impurity 4 is not merely a suggestion but a requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] Chemical waste cannot be discarded in regular trash or poured down the sanitary sewer.[6][7] The guiding principle is to manage waste from "cradle to grave," ensuring it is properly segregated, contained, labeled, and transferred to a licensed disposal facility.

G Figure 1: Disposal Decision Workflow A Waste Generated (Lesinurad Impurity 4) B Is waste solid, liquid, or contaminated sharp? A->B C Solid Waste (e.g., contaminated gloves, weigh paper) B->C Solid D Liquid Waste (e.g., solutions, rinsates) B->D Liquid E Contaminated Sharps (e.g., needles, broken glass) B->E Sharp F Place in designated, compatibile waste container. C->F D->F E->F G Label container clearly: 'Hazardous Waste' 'Lesinurad Impurity 4' Hazard Pictograms Date F->G H Store in Satellite Accumulation Area (Secondary Containment) G->H I Contact EHS for pickup and final disposal. H->I

Caption: Disposal decision workflow for Lesinurad Impurity 4 waste.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a direct, procedural guide for laboratory personnel. The causality behind these steps is rooted in regulatory compliance and the chemical's known toxicological profile.

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. The material must be impermeable and resistant to the substance.[5]

  • Body Protection: A standard laboratory coat.

The fundamental rule of chemical waste management is segregation.[8] Never mix hazardous waste with non-hazardous waste.

  • Identify Waste Streams: Designate separate, clearly labeled containers for each type of waste generated:

    • Solid Waste: Includes contaminated gloves, weighing papers, paper towels, and vials containing solid Lesinurad Impurity 4.

    • Liquid Waste: Includes solutions containing Lesinurad Impurity 4, as well as the first rinse of any contaminated glassware.

    • Sharps Waste: Includes contaminated needles, syringes, or broken glassware.

  • Select Appropriate Containers:

    • Use containers made of a material compatible with the waste (e.g., high-density polyethylene - HDPE). Plastic is often preferred over glass to minimize breakage risk.[6]

    • Ensure containers have secure, leak-proof lids.

    • For sharps, use a designated, puncture-proof sharps container.

  • Label Containers Immediately: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "Lesinurad Impurity 4". Avoid abbreviations or formulas.[6]

    • An indication of the hazards (e.g., checking the "Toxic" pictogram box).[6]

    • The date of waste generation (the date the container was started).[6]

  • Storage Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator and near the point of generation.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Store containers with Lesinurad Impurity 4 waste segregated from incompatible materials (e.g., strong oxidizing agents), following a chemical compatibility chart.[6]

  • Engage Professionals: The final disposal of chemical waste must be handled by trained professionals. This is typically managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste collector.[6][9]

  • Request Pickup: Once a waste container is full, or if you will no longer be generating that waste stream, seal it securely and submit a request for waste pickup according to your institution's procedures. Do not overfill containers.

  • Documentation: You may need to complete a "trip-ticket" or hazardous waste manifest provided by the waste collector.[9] This document tracks the waste from your lab to its final disposal site.

Decontamination and Spill Management
  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., ethanol or methanol, depending on solubility) and collect this rinsate as hazardous liquid waste.

  • Wash: After the initial hazardous rinse, wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water. The glassware can now be considered non-hazardous.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate: Secure the area to prevent the spread of the material.

  • Protect Yourself: Don appropriate PPE, including gloves, lab coat, and eye protection.

  • Contain and Absorb: For a solid spill, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a hazardous waste container. For a liquid spill, cover with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).

  • Clean: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleanup materials (gloves, absorbent pads, etc.) as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure a safe laboratory environment and responsible stewardship of chemical materials.

References

  • Pharmaffiliates. Lesinurad-impurities. [Link]

  • NIH National Center for Biotechnology Information. Uric acid transporter inhibitors for gout. [Link]

  • University of Tennessee, Knoxville - Environmental Health and Safety. How to Dispose of Chemical Waste. [Link]

  • Environmental Protection Department, The Government of the Hong Kong Special Administrative Region. Chemical Waste Control. [Link]

  • NIH National Center for Biotechnology Information. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia. [Link]

  • Australian Government Department of Health - Therapeutic Goods Administration. Attachment 1: Product information for lesinurad. [Link]

  • EMJ. TUBULAR HANDLING OF URIC ACID AND FACTORS INFLUENCING ITS RENAL EXCRETION: A SHORT REVIEW. [Link]

  • IndiaMART. Lesinurad Impurity 4. [Link]

  • University of St Andrews - Environmental, Health and Safety Services. Disposal of Chemical Waste. [Link]

  • Food and Agriculture Organization of the United Nations. WASTE DISPOSAL (CHEMICAL WASTE) (GENERAL) REGULATION. [Link]

  • IntechOpen. Role of Transporters in Hyperuricemia. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • NIH National Center for Biotechnology Information. Recent advances on uric acid transporters. [Link]

Sources

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